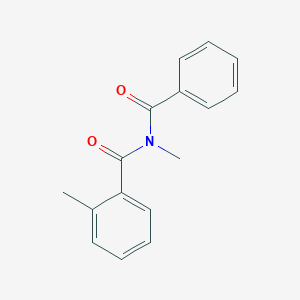
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the bromobenzoyl and chlorophenyl groups. Common synthetic routes may involve:
Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.
Introduction of Bromobenzoyl Group: This step may involve the use of bromobenzoyl chloride in the presence of a base such as pyridine.
Introduction of Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
科学研究应用
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, which lacks the bromobenzoyl and chlorophenyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline: A derivative with a benzyl group attached to the isoquinoline core.
Uniqueness
Isoquinoline, 2-(3-bromobenzoyl)-1-(2-chlorophenyl)-1,2,3,4-tetrahydro- is unique due to the presence of both bromobenzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential biological activities compared to its simpler analogs.
属性
CAS 编号 |
828286-19-7 |
|---|---|
分子式 |
C22H17BrClNO |
分子量 |
426.7 g/mol |
IUPAC 名称 |
(3-bromophenyl)-[1-(2-chlorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C22H17BrClNO/c23-17-8-5-7-16(14-17)22(26)25-13-12-15-6-1-2-9-18(15)21(25)19-10-3-4-11-20(19)24/h1-11,14,21H,12-13H2 |
InChI 键 |
AUADWLLTUGKYKI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)




![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)

![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)





